

## Fenvalerate chemical structure and properties

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# Fenvalerate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Fenvalerate is a synthetic pyrethroid insecticide, acaricide, and a member of the type II pyrethroid class, characterized by the presence of an α-cyano group.[1][2] First marketed in 1976, it has been widely used in agriculture to control a broad spectrum of pests on crops such as cotton, fruits, and vegetables, as well as in public health and animal husbandry.[2] Fenvalerate acts as a potent neurotoxin in insects, primarily by modulating the gating kinetics of voltage-gated sodium channels.[3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, analytical methods, and key signaling pathways associated with fenvalerate.

#### **Chemical Structure and Stereoisomerism**

**Fenvalerate**, with the chemical formula  $C_{25}H_{22}CINO_3$ , is a racemic mixture of four stereoisomers due to the presence of two chiral centers.[2] The different stereoisomers exhibit varying degrees of insecticidal activity, with the (2S,  $\alpha$ S) isomer, known as es**fenvalerate**, being the most biologically active.[2]

Figure 1: Chemical Structure of Fenvalerate



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Caption: Chemical structure of fenvalerate.

# **Physicochemical Properties**

A summary of the key physicochemical properties of **fenvalerate** is presented in the table below.

Property	Value	Reference(s)
IUPAC Name	(RS)-α-cyano-3- phenoxybenzyl (RS)-2-(4- chlorophenyl)-3-methylbutyrate	[2]
CAS Number	51630-58-1	[2]
Molecular Formula	C25H22CINO3	[2]
Molecular Weight	419.9 g/mol	[2]
Physical State	Viscous yellow or brown liquid, sometimes partly crystalline at room temperature	[2]
Melting Point	39.5 - 53.7 °C	
Boiling Point	Decomposes on distillation; 300 °C at 37 mm Hg	[2]
Water Solubility	<1 mg/L at 20°C (practically insoluble)	[2]
logP (Octanol-Water Partition Coefficient)	6.2	[2]
Vapor Pressure	$2.8 \times 10^{-7}$ mm Hg at $25^{\circ}$ C	[2]
Density	1.175 g/cm³ at 25°C	[2]



# Experimental Protocols Synthesis of Fenvalerate

**Fenvalerate** can be synthesized via several routes. A common method involves the esterification of 3-phenoxybenzaldehyde cyanohydrin with 2-(4-chlorophenyl)isovaleroyl chloride.[2] An alternative one-step synthesis is also described below.

Protocol: One-Step Synthesis[5][6]

- Reactant Preparation: Prepare a mixture of 3-phenoxybenzaldehyde, sodium cyanide, water, and an organic solvent (e.g., toluene).
- Catalyst Addition: Add a catalytic amount of triethylamine to the mixture.
- Acylation: Under stirring, add a toluene solution of 2-(4-chlorophenyl)-3-methylbutyryl chloride to the reaction mixture.
- Reaction: Allow the reaction to proceed at a controlled temperature (ranging from -10 to 90°C) with agitation for 2.5 to 3.5 hours.
- Work-up: After the reaction is complete, perform a liquid-liquid separation.
- Purification: Evaporate the solvent from the organic phase to obtain crude **fenvalerate**. Further purification can be achieved through techniques such as column chromatography.

#### **Analytical Methods**

Gas Chromatography (GC)

Gas chromatography, often coupled with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS), is a widely used technique for the analysis of **fenvalerate** residues.

Protocol: GC Analysis of Fenvalerate in Fish Tissues[7]

- Sample Preparation (Extraction):
  - Homogenize 1 g of tissue with 0.5 g of anhydrous sodium sulfate.



- Extract the homogenized tissue with 20 mL of a hexane:acetone (1:2 v/v) mixture. For brain tissue, use 20 mL of acetonitrile for extraction.
- Filter the extract.
- Evaporate the solvent to a final volume of 1 mL.
- Cleanup (Column Chromatography):
  - Pack a chromatography column with Florisil.
  - Elute the column with 100 mL of hexane, followed by gradients of increasing polarity using hexane and acetone.
- GC-FID Analysis:
  - Instrument: Shimadzu Gas Chromatograph with Flame Ionization Detector (FID).
  - Carrier Gas: Nitrogen at a flow rate of 50 mL/min.
  - Injector Temperature: Not specified.
  - Oven Temperature Program: Isothermal at 120°C.
  - Detector Temperature: 295°C.
  - Injection Volume: 0.5 μL.
  - Quantification: Based on a standard calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC is another common method for the determination of **fenvalerate**, particularly in environmental and food samples.

Protocol: HPLC Analysis of Fenvalerate in Chili Samples using QuEChERS Extraction[8][9]

Sample Preparation (QuEChERS Extraction):



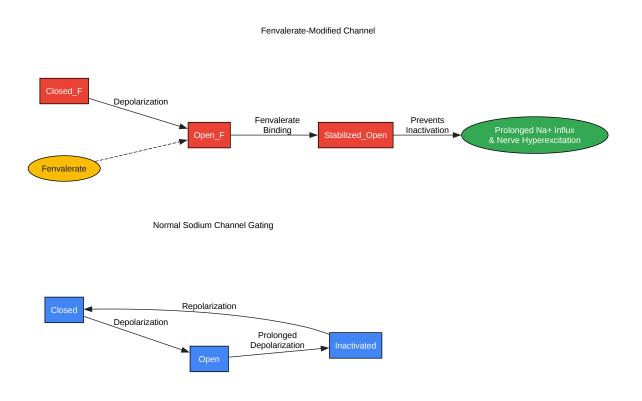
- Weigh 10 g of homogenized chili sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add QuEChERS extraction salts (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
- Shake vigorously for 1 minute and centrifuge.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:
  - Take an aliquot of the acetonitrile supernatant.
  - Add dSPE sorbents (e.g., primary secondary amine (PSA) and C18).
  - Vortex and centrifuge.
- HPLC-PDA Analysis:
  - Instrument: HPLC system with a Photodiode Array (PDA) detector.
  - Column: C18 reversed-phase column.
  - Mobile Phase: Acetonitrile:Methanol:Potassium dihydrogen phosphate buffer (50:40:10 v/v/v).
  - Flow Rate: 1.0 mL/min.
  - Detection Wavelength: 239 nm.[10]
  - Quantification: Based on a standard calibration curve.

# Signaling Pathways and Mode of Action Modulation of Voltage-Gated Sodium Channels

The primary mode of action of **fenvalerate** is its interaction with voltage-gated sodium channels in the nerve cell membrane of insects.[3][4] **Fenvalerate** binds to the open state of the sodium channel, stabilizing it and preventing its inactivation.[3][4] This leads to a prolonged influx of



sodium ions, causing persistent depolarization of the nerve membrane, repetitive firing of neurons, and ultimately paralysis and death of the insect.[3]



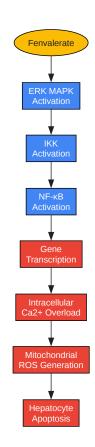
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Caption: Fenvalerate's effect on voltage-gated sodium channels.

## Hepatic Lesions via ERK/IKK/NF-кВ Signaling

Recent studies have elucidated a signaling pathway through which **fenvalerate** can induce oxidative hepatic lesions.[11] Exposure to **fenvalerate** activates the ERK MAPK pathway, which in turn activates IKK and NF-kB. This cascade triggers the transcription of genes that lead to an overload of intracellular calcium, resulting in mitochondrial reactive oxygen species (ROS) generation and subsequent apoptosis of liver cells.[11]





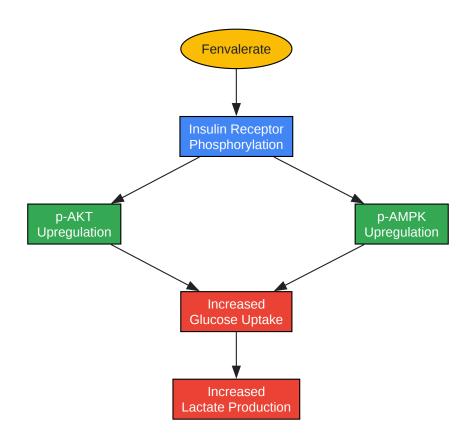
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Caption: **Fenvalerate**-induced hepatic apoptosis pathway.

# Alterations in Glucose Metabolism via AKT/AMPK Signaling

**Fenvalerate** has also been shown to impact glucose metabolism in hepatoma cells through the AKT/AMPK signaling pathway.[12][13] It can enhance insulin receptor phosphorylation and upregulate the phosphorylation of AKT and AMPK.[12][13] This leads to increased glucose uptake and lactate production, suggesting an alteration of cellular metabolism.[12][13]





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Caption: Fenvalerate's effect on AKT/AMPK signaling and glucose metabolism.

### Conclusion

**Fenvalerate** remains a significant compound of interest for researchers in toxicology, environmental science, and drug development. Its well-characterized interaction with voltage-gated sodium channels provides a classic model for insecticide neurotoxicity. Furthermore, emerging research into its effects on other signaling pathways, such as those involved in hepatic function and cellular metabolism, highlights the need for continued investigation into its broader biological impacts. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists working with this compound.



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